6-Methylmercapto-9-(b-D-ribofuranosyl)purine
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Overview
Description
6-Methylmercapto-9-(b-D-ribofuranosyl)purine, also known as 6-Methylmercaptopurine riboside, is a nucleotide analog. It is a modified nucleoside where the purine base is attached to a ribose sugar. This compound has a molecular formula of C11H14N4O4S and a molecular weight of 298.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methylmercapto-9-(b-D-ribofuranosyl)purine is synthesized through the process of ribosylation. This involves the attachment of a ribose sugar to the purine base. The reaction typically requires a protected ribose derivative and a purine base, followed by deprotection steps to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally involves standard organic synthesis techniques, including protection and deprotection of functional groups, purification by chromatography, and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the purine ring, potentially leading to the formation of dihydropurine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, where various nucleophiles can replace the methylmercapto group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methylmercapto-9-(b-D-ribofuranosyl)purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role as an enzyme inhibitor, particularly in the inhibition of enzymes involved in nucleotide metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The compound exerts its effects primarily through enzyme inhibition. It inhibits target enzymes such as 2-methylthio-6-chloropurine riboside, which are involved in nucleotide metabolism. This inhibition can lead to the disruption of cellular processes, making it useful in therapeutic applications .
Comparison with Similar Compounds
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
6-Thioguanine: Another purine analog with anticancer properties.
Azathioprine: An immunosuppressive drug that is metabolized to 6-mercaptopurine in the body
Uniqueness: 6-Methylmercapto-9-(b-D-ribofuranosyl)purine is unique due to its specific structure, which includes a methylmercapto group and a ribose sugar. This structure imparts distinct biochemical properties, such as enzyme inhibition and potential therapeutic effects, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H14N4O4S |
---|---|
Molecular Weight |
298.32 g/mol |
IUPAC Name |
(2R,3R,5R)-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O4S/c1-20-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)19-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7+,8?,11-/m1/s1 |
InChI Key |
ZDRFDHHANOYUTE-INWNYVOZSA-N |
Isomeric SMILES |
CSC1=NC=NC2=C1N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CSC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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